molecular formula C31H34N4O4 B11454475 ethyl 6-(4-tert-butylbenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(4-tert-butylbenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11454475
M. Wt: 526.6 g/mol
InChI Key: BORYWJSVAYBGJG-UHFFFAOYSA-N
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Description

Ethyl 6-(4-tert-butylbenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound. Let’s break down its structure:

    Core Structure: The compound contains a fused tricyclic system with a central triazatricyclo[8.4.0.03,8]tetradeca ring.

    Functional Groups:

Preparation Methods

The synthetic routes for this compound can be quite intricate due to its complex structure

    Starting Materials: Commercially available 4-bromo-1H-indole can serve as a starting point.

    Key Steps:

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an anticancer agent or for treating other disorders.

    Biological Studies: Explore its effects on cellular processes.

    Industrial Applications: Assess its use in materials science or catalysis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Understand the signaling pathways influenced by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight distinctive features compared to related compounds.

    Similar Compounds: Provide a list of structurally related molecules.

Remember that this compound’s synthesis and applications are areas of active research, and further studies are needed to fully elucidate its properties

Properties

Molecular Formula

C31H34N4O4

Molecular Weight

526.6 g/mol

IUPAC Name

ethyl 6-(4-tert-butylbenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C31H34N4O4/c1-5-39-30(38)24-19-23-26(32-25-13-9-10-18-34(25)29(23)37)35(22-11-7-6-8-12-22)27(24)33-28(36)20-14-16-21(17-15-20)31(2,3)4/h9-10,13-19,22H,5-8,11-12H2,1-4H3

InChI Key

BORYWJSVAYBGJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)C5CCCCC5

Origin of Product

United States

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